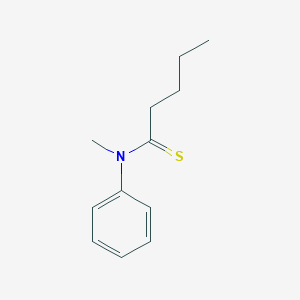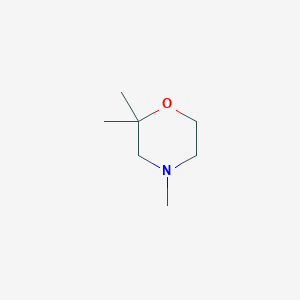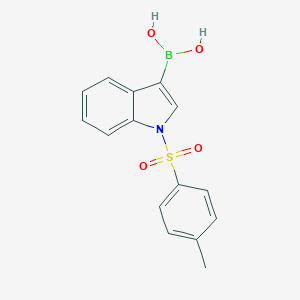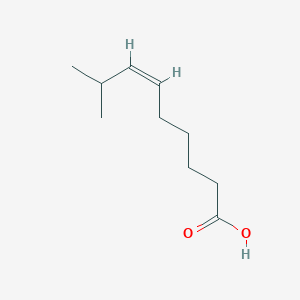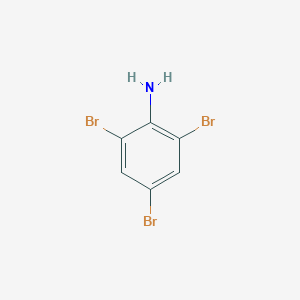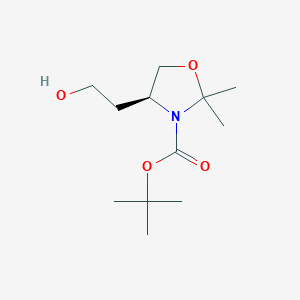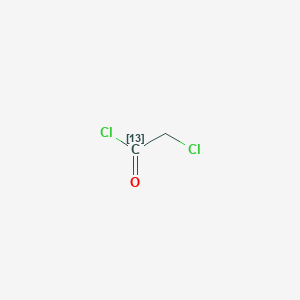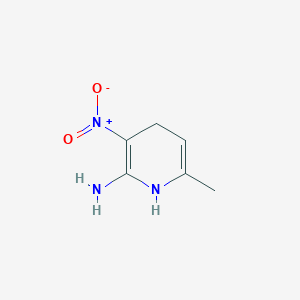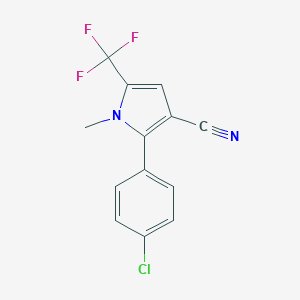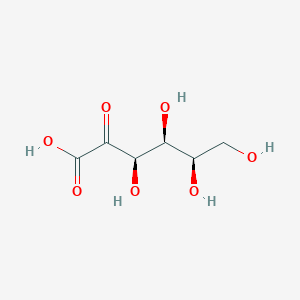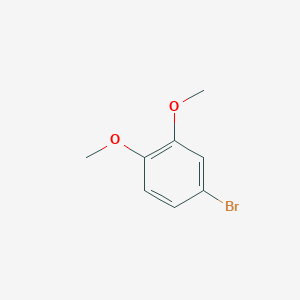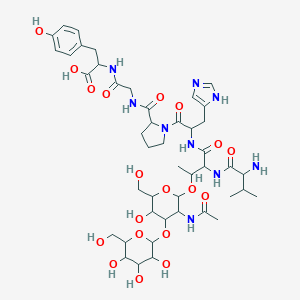![molecular formula C9H6N2 B120783 6-ethynyl-1H-pyrrolo[2,3-b]pyridine CAS No. 145901-16-2](/img/structure/B120783.png)
6-ethynyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
6-ethynyl-1H-pyrrolo[2,3-b]pyridine, also known as EPP, is a heterocyclic compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development. EPP belongs to the family of pyrrolopyridines, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Functionalization and Material Applications
The compound 6-ethynyl-1H-pyrrolo[2,3-b]pyridine has been explored for its potential in the synthesis of new compounds with applications in agrochemicals and functional materials. This has included the introduction of various amino groups at the 6-position to form multidentate agents, leading to compounds like N,N′-bis(1H-pyrrolo[2,3-b]pyridin-6-yl)-1,3-benzenedicarboxamide and bis(1H-pyrrolo[2,3-b]pyridin-6-yl)acetylene. Moreover, its ethynylation has led to the synthesis of polyacetylene with a 1H-pyrrolo[2,3-b]pyridyl group as a pendant, illustrating its versatility in material science applications (Minakata et al., 1992).
Synthesis of Derivatives
6-ethynyl-1H-pyrrolo[2,3-b]pyridine has been used as a building block for synthesizing various derivatives. For example, 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been utilized as versatile building blocks for creating 4-substituted 7-azaindole derivatives through nucleophilic displacement. Such research signifies its importance in the creation of diverse chemical structures with potential biological activities (Figueroa‐Pérez et al., 2006).
Biological Activity and Pharmaceutical Research
6-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their biological activities. For example, a study on the synthesis and biological activity of various 1H-pyrrolo[2,3-b]pyridine derivatives showed that many possessed considerable fungicidal activity. This indicates their potential in agricultural applications, particularly in combating rice blast caused by Pyricularia oryzae. Additionally, the ionization potentials of these compounds were analyzed, revealing a correlation between these properties and their biological activities (Minakata et al., 1997).
Propriétés
IUPAC Name |
6-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-7-5-6-10-9(7)11-8/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCRVWKDOKGUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

